N-(4-methoxyphenethyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide
Description
N-(4-methoxyphenethyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide is a heterocyclic compound featuring a fused thiazolo-pyridine core modified with pyrazine carboxamide and 4-methoxyphenethyl substituents.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-(pyrazine-2-carbonylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O3S/c1-30-15-4-2-14(3-5-15)6-8-24-21(29)27-11-7-16-18(13-27)31-20(25-16)26-19(28)17-12-22-9-10-23-17/h2-5,9-10,12H,6-8,11,13H2,1H3,(H,24,29)(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBMNXWNRCUXKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Thiazolo[5,4-c]pyridine Core : This bicyclic structure often exhibits various biological activities due to its ability to interact with multiple biological targets.
- Pyrazine and Carboxamide Groups : These functional groups are known for their roles in enhancing solubility and biological efficacy.
Chemical Formula
The molecular formula for this compound is , which indicates the presence of various functional groups that contribute to its biological activity.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant anticancer activities. For example, studies on derivatives of thiazolo-pyridine have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Mechanism of Action : The compound may exert its anticancer effects by inhibiting specific kinases involved in tumor growth and survival pathways.
Antimicrobial Activity
There is evidence suggesting that related compounds possess antimicrobial properties. The presence of the pyrazine ring is particularly notable for enhancing antibacterial activity against gram-positive bacteria.
- Case Study : A study demonstrated that thiazole derivatives showed potent antimicrobial effects against Staphylococcus aureus and Escherichia coli, indicating potential applications for the compound in treating infections.
Neuroprotective Effects
Emerging research suggests that compounds similar to N-(4-methoxyphenethyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide may offer neuroprotective benefits.
- Study Findings : In vitro studies have shown that these compounds can protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Activity against S. aureus and E. coli | |
| Neuroprotective | Protection against oxidative stress | Ongoing studies |
Case Studies
- Anticancer Study : A recent investigation into thiazolo-pyridine derivatives demonstrated a significant reduction in tumor size in xenograft models, suggesting effective in vivo activity.
- Neuroprotection : A study published in a peer-reviewed journal highlighted the protective effects of similar compounds against glutamate-induced toxicity in neuronal cultures.
Comparison with Similar Compounds
Key Observations :
- Substituent Influence : The 4-chlorophenyl group in compounds enhances antibacterial activity, likely due to increased lipophilicity and membrane penetration. In contrast, the target compound’s 4-methoxyphenethyl group may reduce cytotoxicity while maintaining moderate bioactivity .
- Core Heterocycle: Thieno-pyridine derivatives () exhibit broader-spectrum antimicrobial activity compared to thiazolo-pyridines, possibly due to sulfur atom positioning affecting target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
